![molecular formula C11H10N2O3S B14035469 6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is a complex organic compound with the molecular formula C11H10N2O3S This compound is characterized by its unique spiro structure, which includes a benzo[b][1,4]oxazine ring fused to a cyclobutane ring, and a nitro group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]oxazine core. This can be achieved through the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The resulting intermediate undergoes cyclization to form the oxazine ring.
Next, the spiro-cyclobutane structure is introduced through a cycloaddition reaction This involves the reaction of the oxazine intermediate with a suitable cyclobutane precursor under controlled conditions
Industrial Production Methods
Industrial production of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxide or sulfone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of novel materials with specific properties, such as photochromic materials.
Mecanismo De Acción
The mechanism of action of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its ability to interact with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b][1,4]oxazine derivatives: These compounds share the oxazine core but lack the spiro-cyclobutane structure.
Spiro compounds: Compounds with similar spiro structures but different functional groups.
Uniqueness
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is unique due to its combination of a nitro group, spiro-cyclobutane structure, and thione group
Propiedades
Fórmula molecular |
C11H10N2O3S |
|---|---|
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
6-nitrospiro[4H-1,4-benzoxazine-2,1'-cyclobutane]-3-thione |
InChI |
InChI=1S/C11H10N2O3S/c14-13(15)7-2-3-9-8(6-7)12-10(17)11(16-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,12,17) |
Clave InChI |
XMCNVRMUZPFFEU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(=S)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



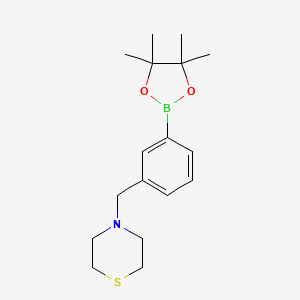

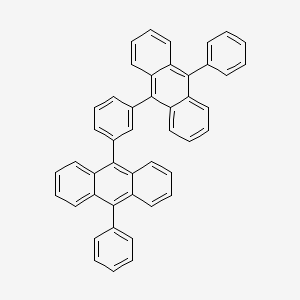




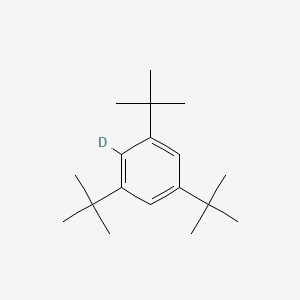
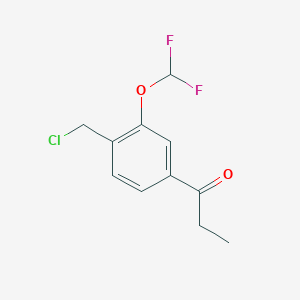
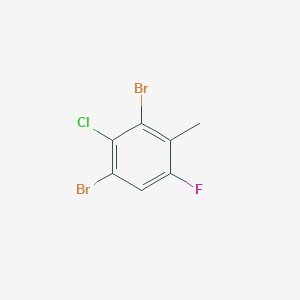
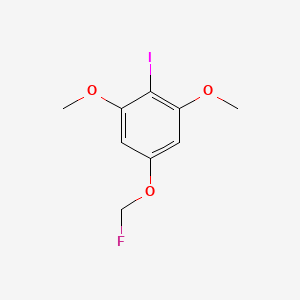
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

